L-161240

LpxC inhibition Gram-negative antibacterial species selectivity

L-161240 is the definitive E. coli-selective LpxC inhibitor (Ki ≈ 50 nM, IC50 30 nM DEACET), validated as a reference standard for enzymatic assays, structural biology, and in vivo efficacy models. Unlike broad-spectrum inhibitors (e.g., CHIR-090), its unique species selectivity and induced-fit binding mechanism make it essential for benchmarking novel LpxC inhibitors. Procure as a positive control to calibrate dose-response curves, validate co-crystal structures, or benchmark PK/PD in murine infection models. Research-grade, rigorously characterized. Request a quote today.

Molecular Formula C15H20N2O5
Molecular Weight 308.33 g/mol
CAS No. 183298-68-2
Cat. No. B1673696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-161240
CAS183298-68-2
SynonymsL 161,240
L 161240
L-161,240
L-161240
Molecular FormulaC15H20N2O5
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=CC(=C1)C2=NC(CO2)C(=O)NO)OC)OC
InChIInChI=1S/C15H20N2O5/c1-4-5-9-6-10(7-12(20-2)13(9)21-3)15-16-11(8-22-15)14(18)17-19/h6-7,11,19H,4-5,8H2,1-3H3,(H,17,18)/t11-/m1/s1
InChIKeyDGGKRIGJIQRXQD-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-161240 Procurement Guide: Antibacterial LpxC Inhibitor for Gram-Negative Research Applications


L-161240 (CAS 183298-68-2) is a carbohydroxamido-oxazolidine small molecule that functions as a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), the zinc-dependent metalloenzyme catalyzing the first committed step of lipid A biosynthesis in Gram-negative bacteria [1]. This compound, identified as the most potent analog in the carbohydroxamido-oxazolidine series, exhibits an IC50 of 30 nM in the DEACET assay and demonstrates antibacterial activity against wild-type Escherichia coli with an MIC of 1–3 μg/mL [1]. As a foundational tool compound, L-161240 has been instrumental in validating LpxC as a druggable antibacterial target and continues to serve as a reference standard for benchmarking novel LpxC inhibitors in both academic and industrial antibacterial discovery programs [2].

Why L-161240 Cannot Be Substituted with Other LpxC Inhibitors Without Experimental Validation


Despite belonging to the same LpxC inhibitor class, L-161240 exhibits distinct biochemical and structural properties that preclude simple interchangeability with other hydroxamate-based inhibitors such as BB-78485, CHIR-090, or L-573655. L-161240 displays pronounced species selectivity: it potently inhibits Escherichia coli LpxC (EcLpxC) with a Ki of approximately 50 nM but shows markedly reduced activity against divergent orthologs such as Pseudomonas aeruginosa LpxC [1]. This species-dependent potency profile differs from that of broad-spectrum inhibitors like CHIR-090 and diacetylene-based compounds [2]. Furthermore, crystallographic analysis reveals that L-161240 binding induces a unique conformational switch in the Insert I βa−βb loop of EcLpxC—a backbone flipping event not observed with L-threonyl-hydroxamate-based broad-spectrum inhibitors—resulting in active site expansion that enables accommodation of diverse head group geometries [1]. These differences in selectivity spectrum, binding kinetics, and induced conformational states mean that substituting L-161240 with another LpxC inhibitor without validation may yield divergent results in enzymatic assays, bacterial susceptibility testing, or structural biology applications.

L-161240 Evidence-Based Differentiation: Quantitative Comparison with LpxC Inhibitor Comparators


L-161240 vs. CHIR-090: Species Selectivity and Binding Kinetics Differentiation

L-161240 exhibits a distinct species selectivity profile compared to the broad-spectrum LpxC inhibitor CHIR-090. L-161240 potently inhibits Escherichia coli LpxC (EcLpxC) with Ki ≈ 50 nM but shows markedly reduced activity against Pseudomonas aeruginosa LpxC (PaLpxC) [1]. In contrast, CHIR-090 displays broad-spectrum activity, inhibiting LpxC orthologs from E. coli, P. aeruginosa, H. pylori, and N. meningitidis at low nanomolar concentrations [2]. Additionally, CHIR-090 functions as a two-step slow, tight-binding inhibitor (Ki = 4.0 nM for E. coli LpxC), whereas L-161240 exhibits different binding kinetics without the slow, tight-binding mechanism characteristic of CHIR-090 [2].

LpxC inhibition Gram-negative antibacterial species selectivity

L-161240 vs. L-573655: Potency Improvement in the Carbohydroxamido-Oxazolidine Series

Within the carbohydroxamido-oxazolidine series, L-161240 represents a substantial potency improvement over the earlier analog L-573655. L-161240 inhibits E. coli LpxC with Ki ≈ 50 nM, whereas L-573655 exhibits Ki = 24 μM against the same target—an approximately 480-fold difference in potency [1]. L-161240 was identified as the most potent analog in the series and showed an IC50 of 30 nM in the DEACET assay with MIC of 1–3 μg/mL against wild-type E. coli [2].

LpxC inhibitor SAR antibacterial

L-161240 vs. BB-78485: Differential Induced Conformational States in EcLpxC Active Site

Crystallographic analysis reveals that L-161240 induces a unique conformational switch in Escherichia coli LpxC that differs from the binding mode observed with BB-78485 and L-threonyl-hydroxamate-based broad-spectrum inhibitors. L-161240 binding triggers a backbone flipping event in the Insert I βa−βb loop of EcLpxC, resulting in expansion of the active site cavity. This conformational plasticity enables EcLpxC to accommodate LpxC inhibitors with diverse head group geometries, including compounds containing single (R- or S-enantiomers) or double substitutions at the neighboring Cα atom of the hydroxamate warhead group [1]. While both L-161240 and BB-78485 are highly effective in suppressing EcLpxC activity, their induced structural states differ, with L-161240 providing the first molecular insight into this specific binding conformation [1].

LpxC inhibitor structural biology conformational plasticity

L-161240 Cross-Species Activity: E. coli vs. P. aeruginosa Construct Differential

L-161240 demonstrates clear species-dependent potency that distinguishes it from broad-spectrum LpxC inhibitors. The compound is active against a genetically engineered Pseudomonas aeruginosa construct in which the endogenous lpxC gene was inactivated and LpxC activity was supplied by the lpxC gene from E. coli, but shows negligible activity against wild-type P. aeruginosa [1]. This ortholog selectivity contrasts with broad-spectrum LpxC inhibitors such as CHIR-090, which potently inhibits both wild-type E. coli and wild-type P. aeruginosa LpxC at low nanomolar concentrations [2].

LpxC ortholog selectivity Pseudomonas aeruginosa Escherichia coli

L-161240 Structural Characterization: First Crystal Structure of EcLpxC-Inhibitor Complex

L-161240 provided the first molecular insight into LpxC inhibition via X-ray crystallography, with the crystal structure of Escherichia coli LpxC bound to L-161,240 now available [1]. This structural elucidation has enabled detailed analysis of binding interactions, including the compound's occupation of the hydrophobic passage—a feature subsequently confirmed to be shared with CHIR-090 [2]. The availability of this high-resolution structural data makes L-161240 an essential reference standard for structural biology studies, computational docking validation, and rational inhibitor design efforts targeting LpxC.

LpxC X-ray crystallography protein-ligand complex

L-161240 in Vivo Murine Efficacy: Protection Against Lethal E. coli Infection

In preclinical in vivo studies, L-161240 demonstrated protective efficacy in a murine model of lethal intra-abdominal E. coli infection. When administered either immediately after E. coli challenge or at 6 hours post-challenge, L-161240 protected mice from lethal infection [1]. This in vivo proof-of-concept established L-161240 as a benchmark for evaluating translational potential of LpxC inhibitors. In comparison, L-573655—a less potent analog from the same chemical series (Ki = 24 μM vs. 50 nM)—has not been reported with comparable in vivo protection data in peer-reviewed literature.

in vivo efficacy antibacterial mouse model

L-161240 Optimal Procurement and Application Scenarios for LpxC-Targeted Research


Biochemical Validation of Novel LpxC Inhibitors: Using L-161240 as a Reference Standard

L-161240 serves as an essential positive control for enzymatic assays measuring LpxC inhibition, with well-characterized potency (E. coli LpxC Ki ≈ 50 nM, IC50 = 30 nM in DEACET assay) and a defined species selectivity profile [1]. Laboratories developing novel LpxC inhibitors should procure L-161240 to benchmark assay performance, validate enzyme preparation activity, and calibrate dose-response curves. Its E. coli-selective activity (potent against EcLpxC, weak against PaLpxC) provides a built-in specificity control for orthogonal studies [2].

Structural Biology of LpxC: L-161240 as a Co-crystallization Ligand and Docking Template

With the crystal structure of EcLpxC bound to L-161240 now available, this compound is the ligand of choice for structural biology investigations of LpxC [1]. Researchers conducting X-ray crystallography, cryo-EM, or NMR studies of LpxC-inhibitor complexes can use L-161240 to generate reference co-crystal structures or validate novel ligand binding poses via superposition analysis. Computational chemistry groups performing molecular docking or molecular dynamics simulations should use the EcLpxC–L-161240 complex as a validated template for binding mode prediction and scoring function calibration [1].

E. coli-Selective Antibacterial Screening and Mechanism-of-Action Studies

Investigators requiring E. coli-selective LpxC inhibition without activity against wild-type P. aeruginosa should select L-161240 over broad-spectrum inhibitors like CHIR-090 [1]. This selectivity profile makes L-161240 particularly valuable for: (i) mechanism-of-action studies focused specifically on E. coli LpxC biology, (ii) genetic validation experiments using lpxC mutants or ortholog-swapped strains, and (iii) selectivity profiling panels where species-specific inhibition patterns are being characterized [2].

In Vivo Proof-of-Concept Studies: L-161240 as a Validated Positive Control for Murine Infection Models

For laboratories conducting in vivo antibacterial efficacy studies in murine models of Gram-negative infection, L-161240 provides a literature-validated positive control with demonstrated protective efficacy against lethal intra-abdominal E. coli challenge [1]. This established in vivo benchmark enables researchers to contextualize the performance of novel LpxC inhibitors in animal models and provides a reference point for pharmacokinetic/pharmacodynamic (PK/PD) correlation studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-161240

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.